4-Ethoxyoxazolo[4,5-c]quinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
4-ethoxy-[1,3]oxazolo[4,5-c]quinoline |
InChI |
InChI=1S/C12H10N2O2/c1-2-15-12-10-11(16-7-13-10)8-5-3-4-6-9(8)14-12/h3-7H,2H2,1H3 |
InChI Key |
CYSWFIPOGIIXSE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2C3=C1N=CO3 |
Origin of Product |
United States |
The Prominence of Nitrogen Containing Heterocycles in Contemporary Chemical Research
Nitrogen-containing heterocycles are of paramount importance in contemporary chemical research, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and functional materials. mdpi.comopenmedicinalchemistryjournal.comnih.govencyclopedia.pubresearchgate.net Their prevalence stems from the unique physicochemical properties imparted by the nitrogen atom, including its ability to form hydrogen bonds, act as a basic center, and coordinate with metal ions. nih.gov This versatility allows for fine-tuning of a molecule's biological and physical characteristics. encyclopedia.pub
More than 85% of all biologically active pharmaceuticals contain a heterocycle, with nitrogen-containing rings being the most common. mdpi.com In fact, approximately 59% of FDA-approved small-molecule drugs feature a nitrogen heterocycle. openmedicinalchemistryjournal.com These structures are integral to a wide range of natural products, including alkaloids, vitamins, and hormones, as well as synthetic drugs. mdpi.comencyclopedia.pub The ability of nitrogen heterocycles to mimic the structure of endogenous metabolites makes them particularly valuable in drug design. openmedicinalchemistryjournal.com
Overview of Quinoline As a Versatile and Privileged Chemical Scaffold
Among the myriad of nitrogen-containing heterocycles, quinoline (B57606), a fused aromatic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, stands out as a "privileged scaffold". tandfonline.comusc.eduresearchgate.netresearchgate.net This term denotes a molecular framework that is able to bind to multiple biological targets with high affinity, making it a recurring motif in successful drug candidates. researchgate.net The quinoline core is present in a wide array of natural alkaloids with potent biological activities, such as quinine (B1679958) (antimalarial) and camptothecin (B557342) (antitumor). researchgate.net
The synthetic accessibility and the potential for extensive functionalization of the quinoline ring have further cemented its status in medicinal chemistry. usc.edunih.gov Its structure allows for diverse modifications, leading to the generation of large libraries of derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. tandfonline.comresearchgate.netnih.gov
Contextualization of 4 Ethoxyoxazolo 4,5 C Quinoline Within Oxazoloquinoline Research
Identification of Core Chemical Building Blocks for the Oxazolo[4,5-c]quinoline System
The retrosynthetic analysis of this compound begins with the disconnection of the fused ring system to reveal its fundamental building blocks. The oxazolo[4,5-c]quinoline core can be envisioned as being formed from the fusion of a quinoline (B57606) and an oxazole (B20620) ring. Therefore, the primary disconnection points are at the bonds forming this junction.
Two logical disconnections of the oxazolo[4,5-c]quinoline scaffold lead to two main sets of precursor building blocks:
Disconnection 'a' (C-N and C-O bond of the oxazole): This disconnection breaks the oxazole ring, suggesting a pathway that involves forming the oxazole onto a pre-existing quinoline core. This leads to a 3-amino-4-hydroxyquinoline derivative and a suitable one-carbon (C1) electrophile. The 3-amino-4-hydroxyquinoline itself can be further deconstructed.
Disconnection 'b' (C-C and C-N bond of the quinoline): This approach involves constructing the quinoline ring onto a pre-existing oxazole moiety. This disconnection points towards a substituted aniline (B41778) and a functionalized oxazole as the key synthons.
Based on these primary disconnections and a review of synthetic methodologies, the core chemical building blocks for the oxazolo[4,5-c]quinoline system can be identified as follows:
| Building Block Category | Specific Examples | Rationale for Selection |
| Quinoline Precursors | 3-Amino-4-hydroxyquinolines, 4-Hydroxyquinolin-2(1H)-ones, 2-Chloro-3-formylquinolines | These serve as foundational structures upon which the oxazole ring can be constructed. The functional groups at the 3 and 4 positions are critical for the subsequent cyclization to form the oxazole. |
| Oxazole Precursors | 2-Aminooxazole-4-carboxylates, 2-Aryloxazoles, Tosylmethyl isocyanide (for in situ oxazole formation) | These building blocks contain the pre-formed oxazole ring, which can then be annulated with a suitable benzene (B151609) derivative to form the quinoline portion of the target molecule. |
| Aniline Derivatives | Substituted anilines (e.g., 2-iodoanilines, 2-aminobenzyl alcohols) | These are essential for constructing the quinoline ring via classical quinoline syntheses like the Friedländer or Combes reactions, or through modern palladium-catalyzed methods. |
| Simple Carbon Sources | Formaldehyde, Acid anhydrides, Acyl chlorides | These reagents can provide the necessary carbon atom to form the oxazole ring when starting from a 3-amino-4-hydroxyquinoline precursor. |
Key Retrosynthetic Pathways for the Construction of Fused Quinoline-Oxazole Derivatives
Several strategic retrosynthetic pathways have been established for the synthesis of fused quinoline-oxazole derivatives. These pathways are often modular, allowing for the introduction of various substituents on both the quinoline and oxazole rings.
Pathway 1: Oxazole Ring Formation on a Quinoline Scaffold
This common strategy involves the initial synthesis of a suitably functionalized quinoline, followed by the construction of the oxazole ring. A key intermediate in this approach is a 3-amino-4-hydroxyquinoline.
Retrosynthetic Disconnection:
this compound ⇒ 3-Amino-4-ethoxyquinoline + C1 Electrophile
3-Amino-4-ethoxyquinoline ⇒ 3-Nitro-4-ethoxyquinoline
4-Ethoxyquinoline (B1607466) ⇒ 4-Hydroxyquinoline (B1666331) + Ethylating Agent
Forward Synthesis: The synthesis would commence with a 4-hydroxyquinoline, which is then nitrated at the 3-position. Subsequent reduction of the nitro group yields a 3-amino-4-hydroxyquinoline. This intermediate can then be cyclized with various one-carbon electrophiles (e.g., acid chlorides, anhydrides) to form the oxazole ring. google.com The ethoxy group can be introduced either at the beginning on the 4-hydroxyquinoline or at a later stage.
Pathway 2: Quinoline Ring Formation from an Oxazole Precursor
An alternative approach involves building the quinoline ring onto a pre-existing oxazole. This is particularly useful for introducing diversity on the oxazole ring early in the synthesis.
Retrosynthetic Disconnection:
this compound ⇒ Substituted 2-(aminophenyl)oxazole + Carbonyl compound
Substituted 2-(aminophenyl)oxazole ⇒ Substituted 2-(nitrophenyl)oxazole
Substituted 2-(nitrophenyl)oxazole ⇒ 2-Nitrobenzaldehyde (B1664092) + Tosylmethyl isocyanide
Forward Synthesis: This pathway can start with the synthesis of a 2-(2-nitrophenyl)oxazole from 2-nitrobenzaldehyde and tosylmethyl isocyanide. nih.gov Reduction of the nitro group provides the corresponding aniline derivative. A subsequent Friedländer annulation or a related cyclization with a suitable carbonyl compound would then form the quinoline ring. researchgate.net
Pathway 3: Palladium-Catalyzed Intramolecular C-H Heteroarylation
Modern synthetic methods offer elegant solutions for the construction of such fused systems. Palladium-catalyzed intramolecular C-H activation provides a powerful tool for the final ring closure.
Retrosynthetic Disconnection:
this compound ⇒ 2-Iodo-N-((2-phenyloxazol-4-yl)methyl)aniline derivative
Forward Synthesis: This approach involves the synthesis of an N-((oxazol-4-yl)methyl)aniline derivative, where the aniline is substituted with a halogen (e.g., iodine) at the 2-position. An intramolecular palladium-catalyzed C-H heteroarylation reaction can then be employed to form the C-C bond of the quinoline ring, leading directly to the fused oxazolo[4,5-c]quinoline system. nih.gov
Theoretical Considerations for the Introduction and Modification of the 4-Ethoxy Moiety
Introduction via Etherification of a 4-Hydroxyquinoline Intermediate:
A highly convergent and common strategy involves the synthesis of a 4-hydroxyoxazolo[4,5-c]quinoline or a precursor like 4-hydroxyquinoline itself, followed by etherification.
Tautomerism: It is important to consider that 4-hydroxyquinolines exist in tautomeric equilibrium with their corresponding 4-quinolinone form. researchgate.net The reactivity of the oxygen atom is influenced by this equilibrium.
Williamson Ether Synthesis: The most direct method for converting the 4-hydroxy group to a 4-ethoxy group is the Williamson ether synthesis. francis-press.commasterorganicchemistry.comyoutube.com This SN2 reaction involves the deprotonation of the 4-hydroxy group with a suitable base to form a quinolinate anion, which then acts as a nucleophile to attack an ethyl halide (e.g., ethyl iodide, ethyl bromide).
Choice of Base: Strong bases like sodium hydride (NaH) are often employed to ensure complete deprotonation of the relatively acidic 4-hydroxyquinoline. youtube.com Weaker bases like potassium carbonate can also be effective, particularly with a more reactive alkylating agent.
Reaction Conditions: The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 reaction.
| Parameter | Consideration | Example Reagents/Conditions |
| Substrate | 4-Hydroxyoxazolo[4,5-c]quinoline or 4-Hydroxyquinoline | - |
| Base | To deprotonate the hydroxyl group | Sodium hydride (NaH), Potassium carbonate (K₂CO₃) |
| Alkylating Agent | Source of the ethyl group | Ethyl iodide (EtI), Ethyl bromide (EtBr), Diethyl sulfate (B86663) ((Et)₂SO₄) |
| Solvent | Aprotic, polar | Dimethylformamide (DMF), Acetonitrile (MeCN) |
Direct Introduction of the 4-Ethoxy Group:
While less common for this specific system, direct methods for the synthesis of 4-alkoxyquinolines have been reported and could theoretically be adapted.
Cascade Reactions: Some modern synthetic methods allow for the direct formation of 4-alkoxyquinolines from acyclic precursors in a cascade reaction sequence. For instance, a para-TsOH-promoted cascade reaction of ortho-propynol phenyl azides has been used to synthesize 4-methoxy quinolines. researchgate.net Adapting such a method for an ethoxy group would require the use of an appropriate ethanol-derived reagent.
Nucleophilic Aromatic Substitution: If a 4-halo-oxazolo[4,5-c]quinoline is available, a nucleophilic aromatic substitution (SNAr) with sodium ethoxide could potentially install the ethoxy group. The feasibility of this reaction would depend on the activation of the 4-position towards nucleophilic attack.
Established and Emerging Approaches for Quinoline Ring Formation
The quinoline scaffold is a key component of numerous natural products and pharmacologically active compounds. nih.gov Consequently, a variety of named reactions have been developed for its synthesis. nih.gov These methods can be adapted to produce precursors for the oxazolo[4,5-c]quinoline system.
The Friedländer synthesis is a widely utilized reaction for the formation of quinoline derivatives. rsc.orgresearchgate.net It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone, in the presence of an acid or base catalyst. researchgate.netafricaresearchconnects.com
Mechanism: Two primary mechanistic pathways are proposed for the Friedländer synthesis. rsc.org
Aldol (B89426) Condensation First: The reaction initiates with an aldol condensation between the 2-aminoaryl carbonyl compound and the methylene (B1212753) ketone to form an aldol adduct. This intermediate then undergoes cyclization and dehydration to yield the quinoline product. rsc.org
Schiff Base Formation First: Alternatively, the reaction can commence with the formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant, followed by an intramolecular aldol-type condensation and dehydration. rsc.org
Modern variations of the Friedländer synthesis focus on milder reaction conditions and more efficient catalysts. These include the use of iodine, p-toluenesulfonic acid, and various Lewis acids. rsc.orgresearchgate.net Microwave-assisted and solvent-free conditions have also been developed to enhance the efficiency and environmental friendliness of the reaction. researchgate.netafricaresearchconnects.com An electrochemically assisted Friedländer reaction has been reported as a sustainable method for quinoline synthesis, operating under mild conditions with high conversion rates. mdpi.com
While direct synthesis of this compound via the Friedländer reaction is not explicitly documented, this method could be employed to synthesize a substituted 3-amino-4-hydroxyquinoline, a potential precursor for the target molecule.
The Skraup synthesis is a classic method for producing quinolines, typically involving the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. researchgate.netnih.gov The glycerol is dehydrated in situ to form acrolein, which then undergoes a Michael addition with the aniline. researchgate.net
Mechanism: The reaction proceeds through the following key steps:
Dehydration of glycerol by sulfuric acid to form acrolein. researchgate.net
1,4-Michael addition of the aniline to acrolein.
Acid-catalyzed cyclization of the resulting β-anilinopropionaldehyde.
Dehydration to form 1,2-dihydroquinoline (B8789712).
Oxidation of the 1,2-dihydroquinoline to quinoline. researchgate.net
The harsh conditions of the traditional Skraup reaction have led to the development of modern adaptations. These include the use of milder catalysts and alternative reagents to generate the α,β-unsaturated carbonyl component. researchgate.netmdpi.com
The Doebner-von Miller reaction is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones instead of glycerol. chemicalbook.comresearchgate.net This method allows for the synthesis of a wider range of substituted quinolines. chemicalbook.com The reaction is typically catalyzed by Brønsted or Lewis acids. chemicalbook.com
Mechanism: The mechanism of the Doebner-von Miller reaction has been a subject of debate, with a proposed fragmentation-recombination pathway. chemicalbook.comnih.gov This involves the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by fragmentation into an imine and a saturated ketone. These fragments then recombine to form the quinoline product after cyclization and oxidation. chemicalbook.comnih.gov
Contemporary applications often focus on improving the reaction's efficiency and selectivity through the use of novel catalysts and reaction media. rsc.org Microwave irradiation has also been successfully applied to this reaction. rsc.org
The Combes synthesis produces 2,4-disubstituted quinolines from the reaction of anilines with β-diketones under acidic conditions. nih.gov
Mechanism: The reaction begins with the formation of a Schiff base from the aniline and one of the carbonyl groups of the β-diketone. This is followed by an acid-catalyzed intramolecular cyclization (annulation), which is the rate-determining step, and subsequent dehydration to yield the quinoline ring. The regioselectivity of the cyclization is influenced by both steric and electronic effects. nih.gov Polyphosphoric acid (PPA) is often used as the catalyst and dehydrating agent. nih.gov
The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) with a carbonyl compound in the presence of a base. acs.org
Mechanism: The reaction is initiated by the basic hydrolysis of the amide bond in isatin to form a keto-acid. acs.org This intermediate then condenses with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to afford the quinoline-4-carboxylic acid. acs.org A variation known as the Halberkann variant involves the reaction of N-acyl isatins with a base to yield 2-hydroxy-quinoline-4-carboxylic acids. acs.org Recent studies have explored the use of enaminones as the carbonyl component in water, providing a greener synthetic route.
The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines, which can exist in their tautomeric 4-quinolone form. The reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.
Mechanism: The synthesis begins with the substitution of the alkoxy group of the malonic ester derivative by the aniline. The resulting intermediate undergoes a thermally induced 6-electron cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. Subsequent saponification of the ester and decarboxylation of the resulting carboxylic acid yields the 4-hydroxyquinoline. Microwave heating has been shown to significantly improve the yields and reduce reaction times for the cyclization step.
The formation of a 4-hydroxy or 4-chloro-oxazolo[4,5-c]quinoline could serve as a key intermediate for the introduction of the ethoxy group. A 4-chloroquinoline (B167314) can be converted to a 4-ethoxyquinoline by reaction with sodium ethoxide. rsc.org
Synthesis of the Fused Oxazolo[4,5-c]quinoline Ring System
Once a suitably substituted quinoline precursor is obtained, the next critical step is the formation of the fused oxazole ring. Several methods have been reported for the synthesis of the oxazolo[4,5-c]quinoline core.
One approach involves a modified Pictet-Spengler reaction for the synthesis of 4-aryl substituted oxazolo[4,5-c]quinolines, catalyzed by Cu(TFA)₂. rsc.orgnih.gov Another reported synthesis starts from ethyl 2-aminooxazole-4-carboxylate and proceeds through several steps, including a Suzuki-Miyaura cross-coupling and a Heck reaction, to form oxazolo[4,5-c]-quinolinone analogs. Palladium-catalyzed intramolecular C-H heteroarylation has also been utilized to construct this fused tricyclic system. researchgate.net A further method describes the synthesis of 2-amino-oxazolo[4,5-c]quinoline derivatives via a thiourea (B124793) formation followed by carbodiimide (B86325) cyclization. nih.gov
Introduction of the 4-Ethoxy Group
The final step in the synthesis of the target compound is the introduction of the ethoxy group at the 4-position of the oxazolo[4,5-c]quinoline ring. A common strategy for introducing such an alkoxy group onto a quinoline ring involves the nucleophilic substitution of a suitable leaving group at the 4-position, most commonly a chlorine atom.
Therefore, a plausible synthetic route to this compound would involve the initial synthesis of a 4-chloro-oxazolo[4,5-c]quinoline intermediate. This intermediate could then be treated with sodium ethoxide in ethanol (B145695) to yield the final product via a nucleophilic aromatic substitution reaction. The synthesis of 4-chloroquinolines is a well-established process, often starting from the corresponding 4-hydroxyquinoline and treating it with a chlorinating agent like phosphorus oxychloride (POCl₃).
Data Tables
Table 1: Comparison of Quinoline Ring Synthesis Methodologies
| Reaction Name | Starting Materials | Key Reagents/Conditions | Product Type |
| Friedländer Annulation | 2-Aminoaryl aldehyde/ketone, Methylene ketone | Acid or base catalyst | Substituted quinolines |
| Skraup Synthesis | Aniline, Glycerol | H₂SO₄, Oxidizing agent | Quinoline (often unsubstituted) |
| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl | Acid catalyst (Brønsted or Lewis) | Substituted quinolines |
| Combes Synthesis | Aniline, β-Diketone | Acid catalyst (e.g., H₂SO₄, PPA) | 2,4-Disubstituted quinolines |
| Pfitzinger Reaction | Isatin, Carbonyl compound | Base | Quinoline-4-carboxylic acids |
| Gould-Jacobs Reaction | Aniline, Alkoxymethylenemalonate | Heat, then saponification/decarboxylation | 4-Hydroxyquinolines |
Camps' Cyclization and its Chemical Scope
The Camps cyclization is a classical and versatile method for the synthesis of quinoline derivatives. mdpi.comwikipedia.org This reaction involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base, typically a hydroxide (B78521) ion, to yield hydroxyquinolines. mdpi.comwikipedia.org The reaction can proceed via two different pathways, leading to the formation of either 2-hydroxyquinolines or 4-hydroxyquinolines, depending on the structure of the starting material and the reaction conditions. wikipedia.org
The mechanism of the Camps reaction involves the deprotonation of the methylene group adjacent to the ketone, followed by an intramolecular aldol-type condensation onto the amide carbonyl. Subsequent dehydration leads to the formation of the quinoline ring system. mdpi.com The versatility of the Camps cyclization has been expanded through modern adaptations, such as a two-step synthesis of 2-aryl-4-quinolones starting from o-halophenones, which undergo a copper-catalyzed amidation followed by a base-mediated Camps cyclization. mdpi.com
While the direct application of Camps' cyclization to form the oxazolo[4,5-c]quinoline scaffold is not the most common approach, its principles are foundational to quinoline synthesis and can be conceptually applied to precursors that already contain a pre-formed oxazole ring or its synthetic equivalent. The reaction's scope allows for the introduction of various substituents on the quinoline ring, which can be crucial for the synthesis of complex derivatives.
Chemical Cyclization Strategies for Oxazole Ring Integration
The formation of the oxazole ring fused to a quinoline core is a key strategic consideration in the synthesis of oxazolo[4,5-c]quinolines. Several methodologies have been developed to achieve this, ranging from classical condensation reactions to modern catalytic processes.
Cyclocondensation Reactions for Oxazole Formation in Fused Systems
Cyclocondensation reactions are a cornerstone in the synthesis of oxazole rings. researchgate.netpharmaguideline.com These reactions typically involve the formation of the oxazole ring from two or more components in a single step. A common strategy is the reaction of an α-haloketone with a primary amide, which upon cyclization and dehydration, yields the oxazole. pharmaguideline.com Dehydrating agents such as sulfuric acid, phosphorus pentachloride, or phosphorus oxychloride are often employed to facilitate the final dehydration step. pharmaguideline.com
Another well-established method is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone to form a 2,5-diaryloxazole. pharmaguideline.com Microwave irradiation has been shown to significantly accelerate and improve the efficiency of such cyclocondensation reactions, for instance, in the reaction of oximes with acyl chlorides to produce oxazoles. researchgate.net These methods can be adapted to fused systems where one of the starting materials is a suitably functionalized quinoline derivative, leading to the formation of the oxazolo[4,5-c]quinoline scaffold.
Intramolecular Annulation Approaches to Oxazolo[4,5-c]quinolines
Intramolecular annulation, or ring-closing, reactions are powerful tools for constructing fused heterocyclic systems like oxazolo[4,5-c]quinolines. rsc.orgresearchgate.net These reactions involve the formation of a new ring from a single molecule containing all the necessary atoms and functional groups.
A notable example is the gold-catalyzed dual annulation of azide-tethered internal alkynes with nitriles. rsc.orgresearchgate.net This method provides an expeditious route to oxazolo[4,5-c]quinolines in good to high yields under mild conditions. rsc.orgresearchgate.net The reaction is initiated by a gold-catalyzed 6-endo-dig azide-yne cyclization, followed by a [3+2] cycloaddition with an external nitrile. rsc.orgresearchgate.net
Palladium-catalyzed intramolecular C-H heteroarylation is another effective strategy. This approach has been used to synthesize fused tricyclic oxazolo[4,5-c]quinolines from 2-iodo-N-((2-phenyloxazol-4-yl)methyl)anilines under ligand-free conditions. researchgate.net These intramolecular methods offer high efficiency and regioselectivity in the construction of the target fused ring system.
Multi-Component Reactions (MCRs) in Oxazoloquinoline Chemical Synthesis
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product that incorporates most or all of the atoms of the starting materials. organic-chemistry.orgnih.gov This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. organic-chemistry.orgnih.gov
While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs are highly applicable to the synthesis of the broader oxazoloquinoline family. For instance, a one-pot synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) has been achieved through a mechanochemical multi-component approach involving glycine, benzoyl chloride, an aromatic aldehyde, and sodium acetate. nih.gov Such methodologies could potentially be adapted to include quinoline-based starting materials to construct the desired fused system. The power of MCRs lies in their ability to assemble complex heterocyclic scaffolds in a convergent and efficient manner. nih.gov
Specific Chemical Synthesis of this compound
The synthesis of the specific target molecule, this compound, requires a synthetic sequence that strategically introduces the ethoxy group at the C4 position of the quinoline ring system.
Preparation of Intermediate Chemical Precursors Incorporating the 4-Ethoxy Functionality
The key to synthesizing this compound lies in the preparation of a suitable quinoline precursor that already bears the 4-ethoxy group. A common approach to introduce an alkoxy group at the 4-position of a quinoline is through the corresponding 4-hydroxyquinoline derivative. The 4-hydroxyquinoline can be prepared by methods such as the Gould-Jacobs reaction or the Conrad-Limpach synthesis.
Once the 4-hydroxyquinoline is obtained, the ethoxy group can be introduced via a Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, followed by reaction with an ethylating agent such as ethyl iodide or diethyl sulfate.
An alternative strategy involves the direct functionalization of the C4 position of a pre-formed oxazolo[4,5-c]quinoline. For instance, a facile synthesis of 4-aryl substituted oxazolo[4,5-c]quinolines has been described via a modified Pictet-Spengler method using a copper catalyst. rsc.org This methodology directly functionalizes the C4 position of the oxazole ring system. rsc.org While this example demonstrates C-C bond formation, similar strategies could potentially be developed for C-O bond formation to introduce the ethoxy group.
Directed Annulation Protocols Yielding the Fused Oxazolo[4,5-c]quinoline Core
The construction of the fundamental oxazolo[4,5-c]quinoline skeleton often relies on directed annulation strategies. These methods involve the formation of the quinoline ring onto a pre-existing oxazole or vice versa.
A notable approach involves a modified Pictet-Spengler reaction. rsc.orgrsc.org This method facilitates the synthesis of 4-aryl substituted oxazolo[4,5-c]quinolines. rsc.orgrsc.org The retrosynthetic analysis for this strategy begins with the target 4-substituted oxazolo[4,5-c]quinoline, which is envisioned to be assembled from an oxazole intermediate through C-4 functionalization. rsc.org This oxazole intermediate can, in turn, be synthesized in a two-step process from 2-nitrobenzaldehyde using the van Leusen oxazole synthesis. rsc.org
Another strategy involves the use of β-enaminones as precursors for the synthesis of modified 4-hydroxy-2-quinolone analogues, which can serve as building blocks for the oxazolo[4,5-c]quinoline system. researchgate.net This synthesis can be performed under microwave irradiation and catalyzed by bismuth chloride (III), highlighting a move towards more benign reaction conditions. researchgate.net The resulting compounds are typically obtained in moderate to good yields. researchgate.net
Post-Cyclization Chemical Functionalization at the 4-Position
Once the core oxazolo[4,5-c]quinoline ring system is established, functionalization at the 4-position is a critical step for creating diverse analogs, including the target compound this compound.
A direct method for achieving this is through the reaction at the C-4 position of the oxazole ring within the fused system. rsc.orgrsc.org A facile synthesis of 4-aryl substituted oxazolo[4,5-c]quinolines has been developed that directly functionalizes the C-4 position of oxazoles without requiring pre-functionalization, even in the presence of the more reactive C-2 position. rsc.org This versatility has been demonstrated in the synthesis of 4-substituted oxazolo- researchgate.netrsc.orgnaphthyridine ring systems as well. rsc.org
For oxazolo[4,5-c]-quinolinone analogs, alkylation reactions can be performed on the key intermediates. For instance, after cyclization to form the oxazolo[4,5-c]-quinolinone core, these intermediates can undergo alkylation with reagents like 2-(dimethylamino)ethyl bromide under basic conditions to introduce substituents.
Catalytic Protocols in Oxazolo[4,5-c]quinoline Synthesis
Catalysis plays a pivotal role in the efficient and selective synthesis of oxazolo[4,5-c]quinolines, with both transition metal-catalyzed and metal-free methods being developed.
Transition Metal-Catalyzed Ring Closure and Coupling Reactions (e.g., Gold, Copper, Indium)
Transition metals are widely employed to facilitate key bond-forming reactions in the synthesis of quinolines and their fused derivatives.
Copper: Copper(II) trifluoroacetate (B77799) (Cu(TFA)₂) has been utilized as a catalyst in a modified Pictet-Spengler reaction for the synthesis of 4-aryl substituted oxazolo[4,5-c]quinolines. rsc.orgrsc.org This method is notable for directly functionalizing the C-4 position of the oxazole. rsc.orgrsc.org
Palladium: Palladium catalysts are instrumental in various coupling reactions. For instance, the Suzuki-Miyaura cross-coupling reaction can be used to introduce a 4-substituted phenyl group at the 2-position of an oxazole ring, a key step in the synthesis of oxazolo[4,5-c]quinolinone analogs. Palladium acetate, in conjunction with a phosphine (B1218219) ligand and a base, is also used to couple oxazole derivatives with 2-iodonitrobenzene. Furthermore, palladium-catalyzed intramolecular C-H heteroarylation has been employed to access fused tricyclic oxazolo[4,5-c]quinolines under ligand-free conditions. researchgate.net
Cobalt: Cobalt-catalyzed remote C-H functionalization of 8-aminoquinolines, operating through a single electron transfer mechanism, has been reported. shu.ac.uk This approach uses an inexpensive cobalt catalyst and offers a pathway for creating new functionalized 8-aminoquinoline (B160924) derivatives. shu.ac.uk
Other Metals: Zeolite-based catalysts, such as ZnCl₂/Ni-USY-acid, have shown good performance in the gas-phase synthesis of quinolines from aniline and alcohols. rsc.org Iron-based nanocatalysts have also been developed for quinoline synthesis. nih.gov
Metal-Free Synthetic Transformations
In an effort to develop more sustainable synthetic methods, metal-free approaches for quinoline synthesis have gained attention. These methods often rely on alternative activation strategies. mdpi.com
Recent advances in metal-free quinoline synthesis include modifications to established methods like the Skraup, Doebner–Von Miller, and Friedländer reactions, which traditionally suffer from harsh conditions and toxic reagents. mdpi.com These modifications may involve the use of microwave irradiation or ionic liquids to improve efficiency. mdpi.com For example, electrophilic cyclization of arylisothiocyanates and alkynes mediated by alkyltriflate has been reported for the synthesis of 2-thioquinolines. mdpi.com Another approach involves the direct conversion of lignin (B12514952) β-O-4 model compounds into functionalized quinolines through a one-pot cascade reaction, avoiding the need for transition metals. nih.gov
Organocatalytic Methodologies in Oxazoloquinoline Construction
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for constructing chiral molecules. While specific applications to this compound are not detailed in the provided context, the principles of organocatalysis are relevant to the broader field of heterocyclic synthesis.
For instance, a squaramide-catalyzed asymmetric N,O-acetalization/aza Michael addition domino reaction has been developed for constructing pyrazolinone embedded spirooxazolidines. rsc.org This demonstrates the potential of bifunctional organocatalysts to facilitate cascade reactions leading to complex heterocyclic systems with high enantioselectivity. rsc.org Similarly, an L-proline-derived guanidine-amide has been shown to be an effective catalyst for the [4 + 2] cycloaddition of azlactones with 2-benzothiazolimines, yielding benzothiazolopyrimidines. rsc.org These examples highlight the potential for organocatalytic strategies to be adapted for the asymmetric synthesis of oxazoloquinolines.
Principles of Green Chemistry in Oxazoloquinoline Chemical Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like oxazoloquinolines to minimize environmental impact.
Key aspects of green chemistry in this context include:
Use of Greener Solvents: There is a growing trend to replace hazardous organic solvents with more environmentally benign alternatives. Water, for example, has been successfully used as a solvent for the synthesis of imidazole-based pyrimidine (B1678525) hybrids through aromatic nucleophilic substitution. nih.gov
Energy-Efficient Methods: Microwave irradiation is a prominent green technique used to accelerate reactions and improve yields, as seen in the synthesis of 4-hydroxy-2-quinolone analogues. researchgate.netnih.gov Ultrasound-mediated synthesis is another energy-efficient method. nih.gov
Use of Benign Catalysts: The use of non-toxic and readily available catalysts is a core principle. Bismuth chloride (III) is a less toxic Lewis acid catalyst used in quinolone synthesis. researchgate.net The development of metal-free synthetic routes also aligns with this principle. mdpi.comnih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. One-pot tandem processes, such as the synthesis of quinolines from o-aminothiophenol and 1,3-ynone, contribute to better atom economy. nih.gov
Catalyst Reusability: The development of heterogeneous and nanocatalysts that can be easily recovered and reused multiple times is a key area of green chemistry research in quinoline synthesis. nih.gov
By embracing these principles, chemists can develop more sustainable and efficient methods for producing this compound and related compounds.
Development of Solvent-Free Reaction Conditions
In a move towards greener and more efficient chemical processes, solvent-free reaction conditions, often referred to as neat conditions, have been successfully applied to the synthesis of quinoline and its derivatives. This methodology minimizes waste and can lead to higher reaction rates and easier product purification.
One notable approach involves the use of a heterogeneous catalyst, such as Hβ zeolite, for the one-step cyclization of ketones and 2-aminobenzophenones to produce 2,4-disubstituted quinolines. rsc.org This solvent-free method has proven to be scalable, and the catalyst can be recovered and reused multiple times without a significant loss of efficiency, highlighting its potential for industrial application. rsc.org Another green technique utilizes YbCl₃ as a catalyst under solvent-free and microwave conditions, resulting in excellent yields of functionalized quinolines within minutes. nih.gov
For the synthesis of related heterocyclic systems, such as chiral oxazolines, microwave-assisted protocols have been developed that can be performed under either concentrated or solvent-free conditions. rsc.org These reactions, which use aryl nitriles and chiral β-amino alcohols as starting materials, proceed smoothly in the presence of a recoverable heterogeneous catalyst, offering high atom economy and excellent yields. rsc.org Similarly, the three-component Knoevenagel/Michael addition reaction to form oxazolo[5,4-b]quinoline-fused spirooxindoles has been effectively carried out under solvent-free microwave irradiation, demonstrating the versatility of this approach. nih.gov
Table 1: Examples of Solvent-Free Synthesis of Quinolines and Related Heterocycles
| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| Ketones, 2-Aminobenzophenones | Hβ zeolite | 2,4-Disubstituted quinolines | High | rsc.org |
| Isatin, β-Diketone, 5-Amino-3-methylisoxazole | Microwave (120 °C, 700 W), 10 min | Oxazolo[5,4-b]quinoline-fused spirooxindole | Good | nih.gov |
| Anilines, Aryl aldehydes, Styrene | p-Sulfonic acid calix rsc.orgarene, Microwave (200 °C), 20-25 min | Substituted quinolines | 40-68% | nih.gov |
Microwave-Assisted Chemical Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of complex heterocyclic structures, including the oxazolo[4,5-c]quinoline core. This technology often leads to dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. researchgate.netnih.gov
The application of microwave irradiation has been particularly effective in multicomponent reactions (MCRs). For instance, a one-pot MCR of aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone using glacial acetic acid under microwave irradiation provides a rapid and efficient route to tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. nih.gov This metal-free approach is notable for its short reaction times and high yields. nih.gov When compared to conventional heating, which required 90 minutes for a 73% yield, the microwave-assisted method proved significantly more efficient. nih.gov
Microwave energy has also been successfully employed in the synthesis of pyrazolo-[3,4-b]-quinolines. nih.gov A one-pot reaction in aqueous ethanol at 50°C under microwave conditions yielded the desired products in just 5 minutes with excellent yields ranging from 91% to 98%. nih.gov Similarly, the synthesis of chiral oxazolines from aryl nitriles and chiral β-amino alcohols is drastically accelerated using microwave heating, with reactions completing in as little as 10 minutes at 180°C, a significant improvement over conventional methods. rsc.orgmdpi.com The synthesis of triazoloquinazolinones and benzimidazoquinazolinones has also been achieved in nearly quantitative yields within minutes using microwave irradiation. beilstein-journals.org
Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis
| Product Type | Reactants | Method | Time | Yield | Reference |
|---|---|---|---|---|---|
| 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones | Aromatic aldehyde, 6-amino-2,4-dimethoxypyrimidine, Dimedone | Microwave | Short | High | nih.gov |
| 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones | Aromatic aldehyde, 6-amino-2,4-dimethoxypyrimidine, Dimedone | Conventional | 90 min | 73% | nih.gov |
| Quinolines | Anilines, Aryl aldehydes, Styrene | Microwave | 20-25 min | 40-68% | nih.gov |
| Quinolines | Anilines, Aryl aldehydes, Styrene | Conventional | Longer | Lower | nih.gov |
| Pyrazolo-[3,4-b]-quinolines | Aryl aldehydes, Dimedone, 5-Amino-3-methyl-1-phenylpyrazole | Microwave | 5 min | 91-98% | nih.gov |
| Isoxazoline Dimethyl Dicarboxylate Esters | Aldoxime, Dimethyl-2-methylene glutarate | Microwave | 10 min | 70% | mdpi.com |
Reactions in Aqueous Media
The use of water as a reaction solvent is a cornerstone of green chemistry, offering significant environmental and safety benefits. Methodologies for synthesizing quinoline derivatives in aqueous media have been developed to align with these principles.
One such method involves the synthesis of pyrazolo-[3,4-b]-quinoline derivatives through a microwave-assisted, one-pot protocol conducted in aqueous ethanol. nih.gov This eco-friendly process is not only fast but also results in excellent product yields. nih.gov Another example is the decarboxylating cyclization of isatoic anhydrides and 1,3-dicarbonyl compounds to form quinolin-4-ones. mdpi.com This reaction proceeds efficiently in water at 80°C. mdpi.com
Furthermore, ceric ammonium (B1175870) nitrate (B79036) has been employed as a catalyst for the synthesis of various tetrahydroquinoline derivatives in an aqueous medium. researchgate.net These examples demonstrate that water can be a viable and effective solvent for the construction of quinoline-based heterocyclic systems, reducing reliance on volatile and often toxic organic solvents.
Table 3: Synthesis of Quinolines in Aqueous Media
| Product Type | Reactants/Reagents | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Pyrazolo-[3,4-b]-quinolines | Aryl aldehydes, Dimedone, 5-Amino-3-methyl-1-phenylpyrazole | Aqueous Ethanol | Microwave, 50°C, 5 min | 91-98% | nih.gov |
| Quinolin-4-ones | Isatoic anhydrides, 1,3-Dicarbonyl compounds | Water | 80°C | Good | mdpi.com |
Elucidation of Detailed Mechanistic Pathways for Key Annulation Reactions
The formation of the oxazolo[4,5-c]quinoline scaffold can be achieved through several synthetic strategies, with the final introduction of the ethoxy group at the 4-position likely proceeding via a nucleophilic aromatic substitution (SNAr) reaction.
One plausible and widely utilized method for constructing the core oxazolo[4,5-c]quinoline ring system is a modification of the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization. researchgate.net In the context of oxazolo[4,5-c]quinolines, a suitably substituted 2-amino-3-aryloxazole could serve as the key precursor.
A more direct approach to forming the quinoline ring is through annulation strategies on a pre-formed oxazole ring. For instance, the synthesis of 4-aryl substituted oxazolo[4,5-c]quinolines has been accomplished using a copper-catalyzed reaction that directly functionalizes the C-4 position of the oxazole. researchgate.net
However, for the specific synthesis of this compound, the most probable pathway involves the preparation of a 4-chlorooxazolo[4,5-c]quinoline intermediate, followed by a nucleophilic aromatic substitution (SNAr) with sodium ethoxide. The SNAr mechanism is a two-step process:
Nucleophilic Attack: The ethoxide ion (EtO⁻), a potent nucleophile, attacks the electron-deficient C-4 carbon of the 4-chlorooxazolo[4,5-c]quinoline. This leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. researchgate.netnih.gov The aromaticity of the quinoline ring is temporarily disrupted in this step.
Leaving Group Departure: The chloride ion, a good leaving group, is subsequently eliminated from the Meisenheimer complex. This step restores the aromaticity of the quinoline ring and results in the final product, this compound.
The presence of the fused oxazole ring and the nitrogen atom within the quinoline ring system significantly influences the electronic distribution, activating the C-4 position for nucleophilic attack.
Kinetic Investigations and Reaction Rate Determination for this compound Synthesis
The rate of the SNAr reaction is typically dependent on the concentrations of both the substrate (4-chlorooxazolo[4,5-c]quinoline) and the nucleophile (ethoxide). The reaction is expected to follow second-order kinetics, with the rate law being expressed as:
Rate = k[4-chlorooxazolo[4,5-c]quinoline][EtO⁻]
Where k is the second-order rate constant. The formation of the Meisenheimer complex is generally the rate-determining step of the SNAr mechanism. masterorganicchemistry.com
Several factors would influence the reaction rate:
Nature of the Nucleophile: The nucleophilicity of the alkoxide is crucial. Ethoxide is a strong nucleophile, which would favor a reasonably fast reaction rate.
Solvent: The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation of the ethoxide salt without significantly solvating the nucleophile itself, thus maintaining its reactivity.
Temperature: As with most chemical reactions, increasing the temperature would increase the reaction rate by providing more molecules with the necessary activation energy to overcome the energy barrier of the transition state.
A hypothetical kinetic dataset for the reaction of 4-chlorooxazolo[4,5-c]quinoline with sodium ethoxide at a given temperature could be represented as follows:
| Experiment | [4-chlorooxazolo[4,5-c]quinoline] (mol/L) | [NaOEt] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |
This table is illustrative and based on expected second-order kinetics.
Identification and Characterization of Reactive Chemical Intermediates and Transition States
The key reactive intermediate in the proposed synthesis of this compound via the SNAr pathway is the Meisenheimer complex . researchgate.netnih.gov This anionic sigma complex is a resonance-stabilized species where the negative charge is delocalized over the aromatic system and the electron-withdrawing groups.
The structure of the Meisenheimer complex for the reaction of 4-chlorooxazolo[4,5-c]quinoline with ethoxide would feature a tetrahedral carbon at the C-4 position, bonded to both the incoming ethoxy group and the departing chloro group. The negative charge would be delocalized across the quinoline and oxazole rings. Due to their transient nature, Meisenheimer complexes are often challenging to isolate but can be detected and characterized using spectroscopic techniques such as NMR and UV-Vis spectroscopy under specific conditions. nih.gov
The transition state for the formation of the Meisenheimer complex would involve the partial formation of the C-OEt bond and the beginning of the disruption of the aromatic system. The transition state for the breakdown of the Meisenheimer complex would involve the partial breaking of the C-Cl bond and the reformation of the aromatic ring. Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for modeling the structures and energies of these transient species. rsc.orgmdpi.com
Regioselectivity and Stereoselectivity in Synthetic Chemical Transformations
Regioselectivity is a critical consideration in the synthesis of substituted quinolines. In the case of a di- or tri-substituted oxazolo[4,5-c]quinoline precursor, the position of nucleophilic attack would be determined by the electronic properties of the ring system.
For a hypothetical 2,4-dichlorooxazolo[4,5-c]quinoline, nucleophilic attack by ethoxide would be expected to occur preferentially at the C-4 position. This is consistent with observations in related heterocyclic systems like quinazolines, where the C-4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C-2 position. mdpi.combaranlab.org This regioselectivity is attributed to the electronic influence of the ring nitrogen and the fused oxazole ring, which direct the electron density of the aromatic system. DFT calculations on similar systems have shown that the LUMO (Lowest Unoccupied Molecular Orbital) has a larger coefficient on the C-4 carbon, making it the more favorable site for nucleophilic attack. mdpi.com
Stereoselectivity is not a factor in the proposed SNAr reaction to form this compound, as no new chiral centers are created in this specific transformation. However, in the broader context of synthesizing the oxazolo[4,5-c]quinoline scaffold, stereoselectivity could be relevant if, for example, a chiral aldehyde were used in a Pictet-Spengler type reaction, leading to the formation of a chiral center in the resulting tetrahydroquinoline derivative.
Theoretical and Computational Chemistry Studies of 4 Ethoxyoxazolo 4,5 C Quinoline
Quantum Chemical Calculations
Quantum chemical calculations are a powerful tool for elucidating the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.
Application of Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Analysis
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 4-Ethoxyoxazolo[4,5-c]quinoline, DFT calculations would be employed to determine its most stable three-dimensional conformation. This would involve optimizing the molecular geometry to find the lowest energy arrangement of its atoms. Key parameters that would be determined include:
Bond Lengths: The distances between bonded atoms.
Bond Angles: The angles formed between three connected atoms.
Furthermore, DFT is used to analyze the electronic structure, providing information on how electrons are distributed within the molecule. This includes the calculation of Mulliken charges, which estimate the partial charge on each atom, indicating sites that are electron-rich or electron-deficient.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters and Mulliken Charges for this compound
| Parameter | Value |
| Selected Bond Lengths (Å) | |
| C-O (ethoxy) | Data not available |
| O-C (oxazole) | Data not available |
| C=N (quinoline) | Data not available |
| **Selected Bond Angles (°) ** | |
| C-O-C (ethoxy) | Data not available |
| O-C-N (oxazole) | Data not available |
| Selected Mulliken Charges | |
| O (ethoxy) | Data not available |
| N (quinoline) | Data not available |
Note: The data in this table is hypothetical and serves as an example of what would be obtained from DFT calculations. Specific values for this compound are not available in the literature.
Frontier Molecular Orbital (FMO) Analysis of the this compound System
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.
For this compound, FMO analysis would provide crucial insights into its potential to interact with biological targets.
Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound
| Parameter | Energy (eV) |
| Highest Occupied Molecular Orbital (HOMO) | Data not available |
| Lowest Unoccupied Molecular Orbital (LUMO) | Data not available |
| HOMO-LUMO Energy Gap (ΔE) | Data not available |
Note: The data in this table is hypothetical. Specific FMO analysis for this compound has not been reported.
Evaluation of Global and Local Reactivity Descriptors
Based on the HOMO and LUMO energies obtained from DFT calculations, various global and local reactivity descriptors can be calculated. These descriptors provide a quantitative measure of a molecule's reactivity and selectivity.
Electronegativity (χ): The ability of a molecule to attract electrons.
Chemical Hardness (η): A measure of the resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the electron cloud can be deformed.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
Local Reactivity Descriptors: These indicate the most reactive sites within a molecule. Fukui functions, for example, can predict where a nucleophilic, electrophilic, or radical attack is most likely to occur.
Table 3: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Value |
| Electronegativity (χ) | Data not available |
| Chemical Hardness (η) | Data not available |
| Chemical Softness (S) | Data not available |
| Electrophilicity Index (ω) | Data not available |
Note: This table represents the type of data that would be generated from such a study; specific values for the target compound are not available.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other molecules, such as biological macromolecules.
Molecular Dynamics (MD) Simulations for Conformational Analysis and System Stability
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, an MD simulation would provide a detailed understanding of its conformational flexibility. By simulating the molecule in a relevant environment (e.g., in water or a lipid bilayer), researchers can observe how it changes its shape and which conformations are most stable. This information is critical for understanding how the molecule might bind to a biological target. MD simulations also provide insights into the stability of the molecule's structure and its interactions with its surroundings.
Computational Ligand-Molecular Target Interaction Profiling via Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govrsc.org In the context of drug discovery, molecular docking is used to predict how a small molecule like this compound might interact with a protein target.
The process involves placing the ligand (the small molecule) into the binding site of the protein and calculating the binding affinity, which is a measure of how strongly the ligand binds to the protein. The docking results also reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. mdpi.com
Table 4: Hypothetical Molecular Docking Profile of this compound with a Potential Protein Target
| Parameter | Details |
| Protein Target | Data not available |
| Binding Affinity (kcal/mol) | Data not available |
| Key Interacting Residues | Data not available |
| Types of Interactions | Data not available |
Note: This table illustrates the kind of data obtained from molecular docking studies. Specific interaction profiles for this compound are not documented in the literature.
Binding Free Energy Calculations (e.g., MM/GBSA, MM-PBSA)
Binding free energy calculations are pivotal in computational drug discovery for estimating the affinity of a ligand for its biological target. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods are popular end-point techniques that offer a balance between computational accuracy and efficiency. nih.gov These methods are used to rescore docking poses and can provide more accurate predictions of binding affinities than standard docking scoring functions. nih.govdiva-portal.org
The process typically involves performing molecular dynamics (MD) simulations of the protein-ligand complex to generate a series of conformational snapshots. diva-portal.org The binding free energy is then calculated based on these snapshots. For instance, in a study of novel pyrido fused imidazo[4,5-c]quinolines as potential anti-tumor agents, MM-PBSA calculations were employed to determine the binding free energies of the designed compounds with the phosphoinositide 3-kinase (PI3K) target. nih.gov This analysis, which includes contributions from van der Waals interactions, electrostatic interactions, polar solvation energies, and nonpolar solvation energies, helped in identifying the most promising candidates. nih.gov
Similarly, MM-GBSA calculations have been utilized to evaluate the binding of quinoline-linked pyrimidine (B1678525) derivatives to cyclooxygenase (COX) enzymes. researchgate.netresearchgate.net The calculated binding free energies can effectively differentiate between compounds with varying inhibitory potencies. researchgate.net The accuracy of these methods can be sensitive to the choice of implicit solvent models and the length of the MD simulations. capes.gov.brresearchgate.net For example, a study on protein-carbohydrate complexes found that a 10 ns simulation length using the mbondi radii set provided the best correlation with experimental values for MM/PBSA calculations. capes.gov.br
Below is a hypothetical data table illustrating the kind of results that could be obtained from MM/GBSA calculations for a series of quinoline (B57606) derivatives, showcasing the different energy components that contribute to the total binding free energy.
| Compound | ΔG_bind (kcal/mol) | ΔE_vdw (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_polar (kcal/mol) | ΔG_nonpolar (kcal/mol) |
| Derivative 1 | -45.3 | -55.8 | -28.7 | 48.5 | -9.3 |
| Derivative 2 | -42.1 | -52.4 | -25.1 | 44.7 | -9.3 |
| Derivative 3 | -39.8 | -50.1 | -22.9 | 42.5 | -9.3 |
| Derivative 4 | -37.5 | -48.2 | -20.5 | 40.6 | -9.4 |
This table is illustrative and based on typical values found in studies of quinoline derivatives.
Theoretical Prediction of Molecular Recognition Sites and Allosteric Modulation
Computational methods are instrumental in predicting how a molecule like this compound might be recognized by a biological target and in identifying potential allosteric binding sites. Molecular docking simulations are a primary tool for predicting the binding mode of a ligand within the active site of a protein. eurjchem.comnih.gov These simulations can reveal key interactions, such as hydrogen bonds and π-π stacking, that are crucial for molecular recognition. nih.gov For example, in studies of quinoline-based inhibitors, the quinoline ring often engages in π-π stacking interactions with aromatic residues like tyrosine in the active site. nih.gov
The prediction of allosteric modulation, where a ligand binds to a site other than the active site to regulate protein activity, is a more complex challenge. MD simulations can be used to explore the conformational landscape of a protein in the presence and absence of a potential allosteric modulator. By analyzing the dynamic changes in the protein's structure, it is possible to identify cryptic or allosteric binding pockets that are not apparent in the static crystal structure.
In a study on quinoline analogues as potential inhibitors of the SARS-CoV-2 main protease, molecular docking was used to screen a series of compounds against multiple protease structures. eurjchem.com This approach helped in identifying compounds with favorable binding interactions and predicting their binding modes, which is the first step in understanding molecular recognition. eurjchem.com The stability of these predicted complexes was then further validated using molecular dynamics simulations. eurjchem.com
The following table provides a hypothetical summary of key interactions that could be predicted for this compound with a target protein, based on docking and MD simulations.
| Interaction Type | Interacting Residue | Distance (Å) |
| Hydrogen Bond | GLU-166 | 2.1 |
| π-π Stacking | TYR-1159 | 3.5 |
| Hydrophobic | LEU-141 | 3.8 |
| Hydrophobic | MET-1160 | 4.1 |
This table is illustrative and based on interactions commonly observed for quinoline-based inhibitors.
Structure-Energy Relationships and Conformational Landscape Analysis
Understanding the relationship between the three-dimensional structure of a molecule and its energy is fundamental to predicting its behavior. For a molecule like this compound, conformational landscape analysis can reveal the energetically preferred shapes the molecule can adopt. This is typically achieved using quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the energies of different conformers. researchgate.netirjweb.com
By systematically rotating the rotatable bonds, such as the one connecting the ethoxy group to the oxazole (B20620) ring, a potential energy surface can be mapped. This analysis identifies the low-energy conformers that are most likely to be populated at room temperature. These preferred conformations are crucial as they dictate the molecule's shape and how it can interact with biological targets.
For instance, studies on oxazole derivatives have used DFT to investigate their geometric and electronic structures. researchgate.netresearchgate.net These calculations provide insights into bond lengths, bond angles, and dihedral angles that define the molecule's shape. irjweb.com The relative energies of different conformers can also be calculated to understand their stability. acs.org A recent study on heteroaromatic γ-amino acids utilized DFT calculations to compare the stability of different conformers, revealing that a C7 conformer observed in solution was more stable than the extended conformation found in the solid state. acs.org
The table below presents hypothetical relative energies for different conformations of this compound, which could be obtained from DFT calculations.
| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 180° (anti) | 0.00 |
| 2 | 60° (gauche) | 1.5 |
| 3 | -60° (gauche) | 1.5 |
| 4 | 0° (syn) | 5.0 |
This table is illustrative and demonstrates how the energy of the molecule changes with the rotation of the ethoxy group.
Computational NMR Studies and Spectroscopic Chemical Shift Predictions
Computational methods, particularly DFT, have become a powerful tool for predicting NMR chemical shifts (¹H and ¹³C). nih.gov These predictions can aid in the structural elucidation of newly synthesized compounds and in the conformational analysis of flexible molecules. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly used for these calculations.
By calculating the NMR chemical shifts for different possible isomers or conformers of a molecule and comparing them to the experimental data, the most likely structure can be identified. nih.govisites.info For example, a theoretical study of various quinoline pharmaceutical derivatives calculated their ¹H and ¹³C NMR chemical shifts using the HF/6-31++G(d,p) level of theory, showing excellent agreement with experimental values. Such calculations can also help in assigning complex NMR spectra and in understanding the effects of substituents on the chemical shifts. uncw.edu
In a study of benzothienoquinoline heterohelicenes, computational analysis of ¹H and ¹³C NMR chemical shifts confirmed that the upfield shift of carbon resonances in the helical turn was due to the lengthening of carbon-carbon bonds to accommodate the helical twist. researchgate.net This demonstrates the power of computational NMR in providing detailed structural insights.
Below is a hypothetical table comparing experimental and computationally predicted ¹³C NMR chemical shifts for selected carbon atoms in the this compound scaffold.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
| C2 | 155.2 | 154.8 | 0.4 |
| C4 | 162.5 | 162.1 | 0.4 |
| C5a | 118.9 | 119.3 | -0.4 |
| C9b | 148.3 | 148.0 | 0.3 |
| -OCH2- | 65.1 | 64.9 | 0.2 |
| -CH3 | 14.7 | 14.5 | 0.2 |
This table is illustrative. The accuracy of the prediction depends on the level of theory and basis set used.
Structure Activity Relationship Sar Studies and Design Principles for Oxazolo 4,5 C Quinoline Derivatives
General Principles of Structure-Activity Relationships for Oxazoloquinoline Chemical Scaffolds
The oxazolo[4,5-c]quinoline (B15046130) scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds. researchgate.net These molecules have demonstrated a wide range of pharmacological effects, including antibacterial, antituberculosis, and antitumor activities. nih.govafricaresearchconnects.com The fused tricyclic structure provides a rigid framework that is amenable to synthetic modification, allowing for the systematic exploration of structure-activity relationships.
Impact of the 4-Ethoxy Substituent on Molecular Interactions and Scaffold Properties
The introduction of a 4-ethoxy group onto the oxazolo[4,5-c]quinoline scaffold can significantly influence its physicochemical properties and subsequent molecular interactions. While specific studies on 4-ethoxyoxazolo[4,5-c]quinoline are limited, research on related quinoline (B57606) derivatives provides valuable insights. For example, the insertion of an alkoxy substituent at the C4 position of certain quinoline derivatives has been shown to enhance antiproliferative activity. nih.gov
Systematic Investigation of Substituent Effects on the Oxazolo[4,5-c]quinoline Nucleus
A systematic investigation of how different substituents on the oxazolo[4,5-c]quinoline nucleus affect its biological activity is crucial for rational drug design. This involves modifying both the quinoline and oxazole (B20620) moieties of the scaffold.
Modifications to the quinoline portion of the oxazolo[4,5-c]quinoline scaffold have been shown to have a profound impact on biological activity. Studies on related quinoline-based compounds have revealed several key SAR trends. For instance, the introduction of substituents at the C7 and C8 positions of the quinoline ring can significantly alter the activity profile. In some cases, a substituent at the C8 position has been found to be detrimental to activity. nih.gov Conversely, the nature of the substituent at the C7 position can fine-tune the biological response. nih.gov
The electronic nature of the substituents on the quinoline ring is also a critical factor. Electron-donating or electron-withdrawing groups can alter the reactivity and binding affinity of the entire molecule. The position of these substituents is equally important, as it dictates the regions of the molecule that are most likely to interact with the target protein.
The oxazole ring of the oxazolo[4,5-c]quinoline scaffold also presents opportunities for structural modification to optimize biological activity. The introduction of various substituents on the oxazole moiety can influence the molecule's electronic properties and steric profile. Research has shown that both electron-donating and electron-accepting groups on the oxazole ring can significantly affect the molecule's frontier molecular orbitals and, consequently, its donor-acceptor properties. juniperpublishers.com
For example, the substitution at the 2-position of the oxazole ring with different aryl groups has been explored in the development of novel interleukin-33 inhibitors based on an oxazolo[4,5-c]quinolinone scaffold. These modifications directly impact the binding affinity of the compounds to their target protein.
The fusion of the oxazole and quinoline rings to form the tricyclic oxazolo[4,5-c]quinoline system is a key structural feature that underpins its biological activity. researchgate.netnih.gov This fusion creates a relatively planar and rigid molecular scaffold, which can be advantageous for several reasons. A rigid conformation reduces the entropic penalty upon binding to a biological target, which can lead to higher binding affinities.
The extended aromatic system of the fused rings also provides a platform for various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are often crucial for ligand-receptor recognition. The development of novel synthetic methods to access these fused tricyclic systems continues to be an active area of research, reflecting their importance in medicinal chemistry. researchgate.net Furthermore, related fused polyheterocyclic systems have demonstrated interesting biological activities, such as antibacterial effects, further highlighting the potential of such scaffolds. researchgate.net
Scaffold Hopping and Rational Analog Design Strategies
Scaffold hopping and rational analog design are powerful strategies in modern drug discovery to identify novel chemotypes with improved properties. These approaches have been successfully applied to the oxazolo[4,5-c]quinoline scaffold and related structures.
One notable example of scaffold hopping involved replacing the quinoline core of a known efflux pump inhibitor with a library of other 6,6-bicyclic cores. nih.gov This in-silico approach, coupled with pharmacophore-based virtual screening, led to the identification of quinazoline-based analogs with potent activity. nih.gov This demonstrates that the key pharmacophoric features of the oxazolo[4,5-c]quinoline scaffold can be mimicked by other heterocyclic systems to achieve similar or improved biological effects.
Rational analog design has also been employed to develop novel inhibitors based on the oxazolo[4,5-c]quinolinone scaffold. For instance, based on the structure-activity relationship of known compounds, new analogs were designed and synthesized as inhibitors of interleukin-33. This involved a detailed understanding of the interactions between the small molecule and its protein target, allowing for the design of new molecules with enhanced potency and selectivity.
Development of Quantitative Structure-Activity Relationships (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry. It seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For oxazolo[4,5-c]quinoline derivatives, while specific QSAR models are not extensively documented in publicly available literature, the principles of QSAR can be applied to guide the design of new analogs with potentially enhanced therapeutic properties. This section will, therefore, outline the methodologies and potential applications of QSAR for this class of compounds, drawing upon established practices in the field.
The fundamental premise of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By quantifying these properties using molecular descriptors, statistical models can be developed to predict the activity of novel, unsynthesized compounds. This predictive capability can significantly streamline the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.
Methodology for QSAR Model Development
The development of a robust QSAR model for oxazolo[4,5-c]quinoline derivatives would typically involve the following key steps:
Data Set Selection: A series of oxazolo[4,5-c]quinoline analogs with experimentally determined biological activities (e.g., IC₅₀ values for a specific target) would be compiled. This dataset should be structurally diverse to ensure the broad applicability of the resulting model. The dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power.
Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:
1D descriptors: Molecular weight, atom counts, etc.
2D descriptors: Topological indices, connectivity indices, and 2D pharmacophore fingerprints.
3D descriptors: Steric parameters (e.g., molecular volume, surface area) and electronic parameters (e.g., dipole moment, partial charges).
Model Building: Various statistical methods can be employed to establish a relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable). Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Support Vector Machines (SVM) and Random Forest (RF).
Model Validation: The developed QSAR model must be rigorously validated to ensure its statistical significance and predictive ability. benthamdirect.com This involves both internal validation (e.g., leave-one-out cross-validation, q²) and external validation using the test set (r²_pred). benthamdirect.com A reliable QSAR model should have high values for these statistical parameters.
Illustrative Research Findings from Analogous Systems
While direct QSAR studies on oxazolo[4,5-c]quinolines are limited, research on structurally related quinoline and benzoxazole (B165842) derivatives provides valuable insights into the types of descriptors and models that could be effective. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to various quinoline derivatives. nih.govnih.gov These methods generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. nih.gov
For example, a CoMSIA study on a series of quinazoline (B50416) derivatives identified that specific steric and electrostatic fields were crucial for their inhibitory activity. benthamdirect.com The resulting contour maps could guide the modification of the oxazolo[4,5-c]quinoline scaffold to enhance its interaction with a biological target.
Illustrative Data for a Hypothetical QSAR Study on Oxazolo[4,5-c]quinoline Derivatives
To illustrate the practical application of QSAR, the following tables present hypothetical data for a series of oxazolo[4,5-c]quinoline derivatives.
Table 1: Hypothetical Structures and Biological Activities of Oxazolo[4,5-c]quinoline Derivatives
| Compound ID | R1 | R2 | R3 | IC₅₀ (µM) | pIC₅₀ (-logIC₅₀) |
| 1 | H | H | H | 15.2 | 4.82 |
| 2 | OCH₃ | H | H | 8.5 | 5.07 |
| 3 | Cl | H | H | 5.1 | 5.29 |
| 4 | H | F | H | 12.8 | 4.89 |
| 5 | H | H | CH₃ | 20.1 | 4.70 |
| 6 | OCH₃ | F | H | 3.2 | 5.50 |
| 7 | Cl | F | H | 1.8 | 5.74 |
| 8 | OCH₃ | H | CH₃ | 10.3 | 4.99 |
Table 2: Selected Molecular Descriptors for the Hypothetical Oxazolo[4,5-c]quinoline Derivatives
| Compound ID | Molecular Weight | LogP | Dipole Moment (Debye) | Molecular Surface Area (Ų) |
| 1 | 210.22 | 2.85 | 3.12 | 205.6 |
| 2 | 240.25 | 2.95 | 3.58 | 225.8 |
| 3 | 244.67 | 3.40 | 2.95 | 218.4 |
| 4 | 228.22 | 3.01 | 3.89 | 210.1 |
| 5 | 224.25 | 3.25 | 3.05 | 220.3 |
| 6 | 258.24 | 3.11 | 4.15 | 230.5 |
| 7 | 262.66 | 3.56 | 3.68 | 223.1 |
| 8 | 254.28 | 3.35 | 3.45 | 240.7 |
A QSAR analysis of this hypothetical data might reveal, for instance, that a lower LogP and a higher dipole moment are correlated with increased biological activity. Such a model, once validated, could be used to predict the pIC₅₀ of new, unsynthesized oxazolo[4,5-c]quinoline derivatives, thereby guiding further synthetic efforts.
Mechanistic Insights into Molecular Interactions of Oxazolo 4,5 C Quinolines
General Principles of Molecular Recognition by Oxazoloquinoline Derivatives
The molecular recognition of oxazoloquinoline derivatives by their biological targets is governed by the principles of structure-activity relationships (SAR). The quinoline (B57606) ring system serves as a fundamental building block for a variety of tricyclic heterocycles, including the oxazolo[4,5-c]quinolines, which are found in many bioactive synthetic compounds. wikipedia.orgmdpi.com This scaffold's versatility allows for substitutions at various positions, which in turn dictates the molecule's interaction with specific receptors and enzymes.
Quinoline and its fused heterocyclic derivatives are known to possess a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.gov The specific activity is often determined by the nature and position of substituent groups on the core structure. For instance, in the development of kinase inhibitors, the 4-anilinoquinazoline (B1210976) scaffold has been a successful template, suggesting that the quinoline core in related structures is crucial for binding to ATP-binding sites. nih.gov SAR studies on various quinoline derivatives have highlighted that the placement of electron-donating or electron-withdrawing groups can significantly influence binding affinity and biological activity. nih.gov
For the broader class of quinoline-based compounds, molecular recognition often involves the core acting as a scaffold to present specific pharmacophoric features to the target protein. These features can include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic systems capable of pi-stacking interactions. The development of potent immunostimulants from imidazo[4,5-f]quinoline and pyrazolo[3,4-f]quinoline derivatives has revealed subtle structure-activity relationships where the specific arrangement of nitrogen atoms and substituents is critical for activity. nih.govnih.gov Similarly, for oxazolo[4,5-c]quinolines, modifications on both the oxazole (B20620) and quinoline rings are key to modulating their biological profiles, which range from antibacterial to receptor agonist/antagonist activity. wikipedia.org
Characterization of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking) of the Oxazoloquinoline Scaffold
The binding of the oxazoloquinoline scaffold to its biological targets is stabilized by a combination of intermolecular forces. Computational molecular docking and X-ray crystallography studies of related compounds have provided significant insights into these interactions.
Hydrogen Bonding: The nitrogen atoms within the quinoline and oxazole rings, as well as oxygen atoms (like the carbonyl in oxazolo[4,5-c]-quinolinone), frequently act as hydrogen bond acceptors. youtube.com For example, in docking studies of quinoline derivatives with the HIV reverse transcriptase binding site, hydrogen bond interactions with key residues like Lys101 are observed. Similarly, in models of COX-2 inhibitors, the carboxyl group of certain quinoline derivatives can interact with residues such as Arg120.
Pi-Pi Stacking and Hydrophobic Interactions: The planar aromatic structure of the quinoline system is ideally suited for engaging in π-π stacking interactions with aromatic amino acid residues like tyrosine (Tyr), phenylalanine (Phe), and tryptophan (Trp) in the binding pocket of a protein. In the binding of triazolo[4,5-c]quinoline derivatives to Ataxia-telangiectasia mutated (ATM) kinase, a face-to-face π–π interaction with Trp2769 and an edge-to-face π–π interaction are observed. nih.gov These interactions are critical for the proper orientation and stabilization of the ligand within the active site. The non-polar surfaces of the scaffold also contribute to binding through hydrophobic interactions with non-polar residues in the target protein. youtube.com
Other Interactions: In some cases, water-mediated interactions play a crucial role in the binding affinity and selectivity of small molecules. Furthermore, substitutions on the oxazoloquinoline core can introduce additional interaction points. For instance, a methylsulfonyl group on a C-2 phenyl ring of a quinoline derivative was shown to orient into a secondary pocket of the COX-2 enzyme, enhancing binding.
Theoretical Models of Ligand-Receptor Binding for 4-Ethoxyoxazolo[4,5-c]quinoline and its Analogs
While no specific theoretical models of ligand-receptor binding for this compound were identified in the reviewed literature, studies on closely related analogs provide a framework for predicting its potential interactions. The oxazolo[4,5-c]quinolinone scaffold, for example, has been identified as a binder to the hydrophobic pocket of Interleukin-33 (IL-33), potentially blocking its interaction with the ST2 receptor. youtube.com NMR binding studies showed that these analogs cause chemical shift perturbations in IL-33, confirming direct binding. youtube.com A computational model for this interaction would likely show the oxazoloquinolinone core situated within a hydrophobic pocket, with specific substitutions forming hydrogen bonds or other polar interactions at the protein-protein interface.
Molecular docking studies are a common tool for developing such theoretical models. For instance, quinoline derivatives designed as HIV non-nucleoside reverse transcriptase inhibitors were docked into the enzyme's binding site (PDB: 4I2P), revealing key hydrophobic interactions with residues like TYR188 and PHE227, and hydrogen bonds with LYS101. It can be hypothesized that a 4-ethoxy group on the oxazolo[4,5-c]quinoline (B15046130) scaffold would likely occupy a hydrophobic pocket within a target's binding site. The ethoxy group's oxygen atom could also potentially act as a hydrogen bond acceptor.
The development of 4-aryl substituted oxazolo[4,5-c]quinolines demonstrates that the C-4 position is synthetically accessible for modification, allowing for the introduction of various groups to probe receptor binding. nih.gov A theoretical model for a 4-ethoxy derivative would place the ethoxy substituent in a position to influence binding affinity and selectivity, depending on the topology of the specific target's active site.
Mechanistic Implications of Allosteric Modulation (if applicable to the core scaffold)
Allosteric modulators are substances that bind to a receptor at a site distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's response to its endogenous ligand. wikipedia.org This can result in either an enhanced (positive allosteric modulation, PAM) or diminished (negative allosteric modulation, NAM) response. This mechanism offers potential advantages over traditional orthosteric drugs, including greater subtype selectivity and a lower risk of side effects from over-stimulation or complete inhibition.
While direct evidence for allosteric modulation by oxazolo[4,5-c]quinoline derivatives is not prominent in the literature, studies on the closely related 1H-imidazo[4,5-c]quinolin-4-amine scaffold provide significant mechanistic insights. Derivatives of this scaffold have been identified as positive allosteric modulators of the A3 adenosine (B11128) receptor (A3AR). It is predicted that these PAMs bind to a hydrophobic site on the A3AR's cytosolic interface, which is separate from the orthosteric site where the natural agonist binds. This binding is thought to stabilize a conformation of the receptor that enhances the efficacy of the endogenous agonist.
The structural similarity between the imidazo[4,5-c]quinoline and oxazolo[4,5-c]quinoline cores suggests that the latter could also potentially serve as a scaffold for the design of allosteric modulators. The key determinants for allosteric activity in the imidazo[4,5-c]quinoline series were the substitutions at the 2- and 4-positions. This implies that by carefully selecting substituents on the oxazolo[4,5-c]quinoline core, it might be possible to develop compounds that target allosteric sites on various receptors, thereby modulating their function in a more nuanced manner than traditional agonists or antagonists.
Advanced Analytical and Spectroscopic Characterization Techniques for Oxazolo 4,5 C Quinoline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 4-Ethoxyoxazolo[4,5-c]quinoline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would provide a complete assignment of all proton and carbon signals.
¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the ethoxy group and the aromatic protons of the quinoline (B57606) and oxazole (B20620) rings. The ethoxy group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), with coupling constants (J) typically around 7 Hz. The aromatic region would show a complex pattern of multiplets corresponding to the protons on the quinoline core. The specific chemical shifts and coupling patterns would be crucial for confirming the substitution pattern. For comparison, in related quinoline derivatives, aromatic protons typically resonate in the range of δ 7.0-9.0 ppm. ualberta.ca
¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals would be expected for the two carbons of the ethoxy group, with the -O-CH₂ carbon appearing further downfield than the CH₃ carbon. The spectrum would also display a series of signals in the aromatic region (typically δ 110-160 ppm) corresponding to the carbons of the fused heterocyclic system. Quaternary carbons, such as those at the fusion of the rings and the point of attachment of the oxazole ring, would also be identifiable. In similar heterocyclic systems, the carbon atoms of the oxazole ring have been observed at specific chemical shifts that aid in their assignment. rsc.org
2D NMR: Two-dimensional NMR techniques are essential for assembling the complete molecular puzzle.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the aromatic spin systems of the quinoline ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is critical for connecting fragments of the molecule. It shows correlations between protons and carbons that are two or three bonds away, which is instrumental in confirming the fusion of the oxazole and quinoline rings and the position of the ethoxy substituent.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on data from analogous structures.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Ethoxy-CH₂ | ~4.5 (q) | ~65 |
| Ethoxy-CH₃ | ~1.5 (t) | ~15 |
| Aromatic-H | 7.0 - 9.0 (m) | - |
| Aromatic-C | - | 110 - 160 |
| C=N (Oxazole) | - | ~150-160 |
High-Resolution Mass Spectrometry (MS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. For this compound, HRMS analysis, typically using electrospray ionization (ESI), would provide an exact mass measurement of the molecular ion ([M+H]⁺). This experimental value can then be compared to the calculated theoretical mass for the proposed molecular formula, C₁₂H₁₀N₂O₂, to confirm its composition with a high degree of accuracy (typically within 5 ppm).
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For instance, the loss of neutral fragments such as ethylene (B1197577) (from the ethoxy group) or carbon monoxide could be observed, further corroborating the proposed structure. Studies on related methoxyquinolines have detailed characteristic fragmentation pathways that would be analogous for the ethoxy derivative.
| Technique | Expected Observation | Information Gained |
| HRMS (ESI) | [M+H]⁺ ion peak with high mass accuracy | Confirmation of elemental composition |
| MS/MS | Fragmentation pattern | Structural fragments, confirmation of functional groups |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the various bonds within its structure. Key expected vibrational frequencies include:
C-H stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy group would be observed just below 3000 cm⁻¹.
C=N and C=C stretching: The stretching vibrations of the C=N bond in the oxazole ring and the C=C bonds of the quinoline system would result in a series of sharp bands in the 1500-1650 cm⁻¹ region.
C-O stretching: The characteristic C-O-C stretching of the ethoxy group would be visible in the fingerprint region, typically around 1250-1050 cm⁻¹.
Aromatic C-H bending: Out-of-plane bending vibrations for the aromatic C-H bonds would appear in the 700-900 cm⁻¹ region, and their specific positions can sometimes provide clues about the substitution pattern of the aromatic rings.
A representative table of expected IR absorption bands is provided below. rsc.org
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3150 |
| Aliphatic C-H Stretch | 2850 - 2980 |
| C=N / C=C Stretch | 1500 - 1650 |
| C-O-C Stretch | 1050 - 1250 |
| Aromatic C-H Bend | 700 - 900 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Structure-Related Fluorescence Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems like this compound. The UV-Vis absorption spectrum would be expected to show multiple absorption bands in the range of 250-400 nm, corresponding to π-π* transitions within the extended aromatic system. The position and intensity of these bands are sensitive to the nature and position of substituents on the quinoline and oxazole rings.
Furthermore, many quinoline derivatives are known to be fluorescent. nih.gov The fluorescence emission spectrum of this compound would likely show an emission maximum at a longer wavelength than its absorption maximum (a phenomenon known as the Stokes shift). The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, could also be determined. The photophysical properties, including absorption and emission wavelengths, are influenced by the electronic nature of the substituents and the rigidity of the molecular framework. For instance, the introduction of an electron-donating ethoxy group could lead to a red-shift in the absorption and emission spectra compared to the unsubstituted parent compound.
| Property | Expected Observation |
| UV-Vis Absorption (λ_max) | Multiple bands in the 250-400 nm range |
| Fluorescence Emission (λ_em) | Emission at a longer wavelength than absorption |
| Stokes Shift | Difference between λ_em and λ_abs |
| Quantum Yield (Φ_F) | Varies depending on molecular structure and environment |
X-Ray Crystallography for Definitive Solid-State Structural Analysis
This technique would confirm the planarity of the fused oxazolo[4,5-c]quinoline (B15046130) ring system and determine the orientation of the ethoxy substituent relative to the aromatic plane. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as π-π stacking or hydrogen bonding, would be revealed. While no crystal structure for this compound has been reported, studies on analogous oxazolo[4,5-c]quinoline derivatives have utilized this technique to confirm their molecular structures.
Future Perspectives and Emerging Research Avenues in Oxazolo 4,5 C Quinoline Chemistry
Innovation in Synthetic Methodologies for Complex Fused Heterocycles
The synthesis of complex molecular architectures like oxazolo[4,5-c]quinolines is a cornerstone of drug discovery. The development of novel, efficient, and sustainable synthetic methods is paramount to accessing a diverse range of analogues for biological screening.
One promising approach involves the use of transition-metal catalysis. For instance, palladium-catalyzed intramolecular C-H heteroarylation has been successfully employed to access fused tricyclic oxazolo[4,5-c]quinolines. researchgate.net This method allows for the direct formation of a key carbon-heteroatom bond, bypassing the need for pre-functionalized starting materials. researchgate.net Another innovative strategy is the use of copper catalysts in a modified Pictet-Spengler reaction to directly functionalize the C-4 position of the oxazole (B20620) ring, leading to the synthesis of 4-substituted oxazolo[4,5-c]quinolines. nih.gov
Furthermore, the exploration of photo-induced oxidative cyclization and microwave-assisted synthesis represents a significant leap forward. mdpi.comresearchgate.net These techniques not only accelerate reaction times but also often lead to cleaner reactions and improved yields. The development of such green and efficient synthetic protocols is crucial for the sustainable production of oxazolo[4,5-c]quinoline (B15046130) derivatives on a larger scale. researchgate.net
| Synthetic Strategy | Key Features | Catalyst/Conditions | Reference |
| Intramolecular C-H Heteroarylation | Direct bond formation, avoids pre-functionalization | Palladium catalyst | researchgate.net |
| Modified Pictet-Spengler | Direct functionalization of the oxazole ring | Copper(II) trifluoroacetate (B77799) | nih.gov |
| Microwave-Assisted Synthesis | Accelerated reaction times, improved yields | Bismuth chloride III | researchgate.net |
| Photo-induced Oxidative Cyclization | Environmentally friendly, efficient | - | mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Chemical Compound Design
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of drug discovery. nih.govnih.govresearchgate.net These powerful computational tools are being increasingly integrated into the design and optimization of novel therapeutic agents, including those based on the oxazolo[4,5-c]quinoline scaffold. nih.gov
AI and ML algorithms can analyze vast datasets of chemical structures and their associated biological activities to identify novel lead compounds with a higher probability of success. nih.govmdpi.com For the oxazolo[4,5-c]quinoline class, this could involve the development of quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual compounds before they are synthesized. This in silico screening approach can significantly reduce the time and cost associated with traditional high-throughput screening. researchgate.net
Generative AI models are also being employed to design entirely new oxazolo[4,5-c]quinoline derivatives with desired properties. nih.govspringernature.com By learning the underlying patterns in existing chemical data, these models can propose novel structures that are likely to be active and possess favorable pharmacokinetic profiles. This de novo design capability opens up new avenues for exploring the chemical space around the oxazolo[4,5-c]quinoline core. springernature.com
The integration of AI and ML is not limited to compound design. These technologies can also be used to predict metabolic pathways, potential off-target effects, and even optimize synthetic routes, further streamlining the drug development pipeline. nih.gov
Deepening Mechanistic Understanding of Molecular Interactions and Reactivity
A fundamental understanding of how oxazolo[4,5-c]quinoline derivatives interact with their biological targets at the molecular level is crucial for rational drug design. While initial studies have identified promising biological activities, a deeper mechanistic insight is required to optimize potency and selectivity. nih.gov
Advanced analytical techniques such as X-ray crystallography and high-resolution nuclear magnetic resonance (NMR) spectroscopy are invaluable in elucidating the three-dimensional structures of drug-target complexes. nih.gov This structural information can reveal key binding interactions and guide the design of more potent inhibitors. For example, understanding how a specific substitution on the oxazolo[4,5-c]quinoline ring influences its binding affinity for a particular enzyme can inform the synthesis of next-generation analogues.
Computational methods, such as molecular docking and molecular dynamics simulations, complement experimental techniques by providing a dynamic view of ligand-receptor interactions. researchgate.net These simulations can predict binding modes, estimate binding free energies, and identify key residues involved in the interaction. This knowledge is instrumental in understanding the structure-activity relationships (SAR) and guiding the design of compounds with improved target engagement. researchgate.net
Recent research has begun to unravel the mechanistic details of how these compounds exert their effects. For instance, studies on oxazolo[4,3-f]purine derivatives, a related class of compounds, have used techniques like limited proteolysis-small molecule mapping (LiP-SMap) and cellular thermal shift assays (CETSA) to identify direct protein targets. nih.gov Similar approaches can be applied to the oxazolo[4,5-c]quinoline series to uncover their mechanisms of action.
Design and Exploration of Novel Oxazoloquinoline Scaffolds with Tailored Properties
While the core oxazolo[4,5-c]quinoline scaffold has demonstrated significant therapeutic potential, there is vast untapped potential in the exploration of novel, related scaffolds. The strategic modification of the core structure can lead to compounds with altered physicochemical properties, improved biological activity, and novel therapeutic applications. mdpi.com
The synthesis of regioisomers, such as oxazolo[4,5-h]quinolines, has already shown promise, with some derivatives exhibiting potent antiallergic activities. nih.gov The exploration of other isomeric forms and the introduction of diverse substituents on the quinoline (B57606) and oxazole rings will undoubtedly lead to the discovery of new bioactive molecules.
Furthermore, the concept of "scaffold hopping," where the core structure is replaced with a bioisosteric equivalent, is a powerful strategy for generating novel intellectual property and overcoming potential liabilities of the original scaffold. The design and synthesis of entirely new fused heterocyclic systems that mimic the key pharmacophoric features of the oxazolo[4,5-c]quinoline core could lead to breakthrough discoveries.
The future of oxazolo[4,5-c]quinoline chemistry is bright, with numerous avenues for innovation and discovery. By embracing cutting-edge synthetic methodologies, harnessing the power of artificial intelligence, delving deeper into the molecular mechanisms of action, and creatively exploring novel scaffolds, researchers are well-positioned to unlock the full therapeutic potential of this remarkable class of compounds.
Q & A
Q. How should researchers formulate a rigorous hypothesis for mechanistic studies?
- FINER Criteria : Ensure hypotheses are Feasible, Interesting, Novel, Ethical, and Relevant. For example: “Does this compound modulate voltage-gated sodium channels via a lidocaine-like mechanism?” .
- PICO Framework : Define Population (e.g., neuronal cells), Intervention (compound concentration), Comparison (positive controls like phenytoin), and Outcomes (IC₅₀ values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
